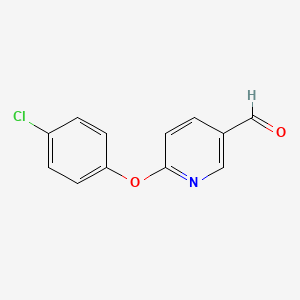

6-(4-Chlorophenoxy)pyridine-3-carbaldehyde

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif in chemistry, recognized for its presence in a vast array of essential compounds. chembk.comresearchgate.net As an isostere of benzene (B151609), this scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals. chembk.comnih.gov In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" because its structure is a recurring feature in numerous molecules with diverse biological activities. researchgate.netchemicalbook.com The inclusion of the nitrogen atom in the aromatic ring alters its electronic properties, enhances water solubility, and provides a key site for hydrogen bonding, which can be crucial for molecular interactions with biological targets. nih.gov

Consequently, pyridine and its derivatives are integral to drug design and discovery, with over 7,000 existing drug molecules incorporating this core structure. chembk.comnih.gov Between 2014 and 2023, the U.S. Food and Drug Administration (FDA) approved 54 new drugs containing a pyridine ring, with a significant number being developed as anticancer agents and treatments for central nervous system disorders. nih.govnih.gov The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to improve its efficacy and metabolic stability. nih.gov This adaptability has cemented the pyridine framework as a vital building block in the ongoing search for novel and effective chemical entities. nih.gov

Overview of Aldehyde Functionality in Heterocyclic Chemistry

The aldehyde group, or formyl group (R-CH=O), is a highly versatile and reactive functional group in organic synthesis. When attached to a heterocyclic ring system, such as pyridine, it serves as a crucial synthetic handle for constructing more complex molecular architectures. The carbon atom of the aldehyde is electrophilic and readily undergoes nucleophilic attack, making it a key participant in a wide range of chemical transformations.

Common reactions involving heterocyclic aldehydes include their conversion into other functional groups or their use in carbon-carbon bond-forming reactions. For instance, they can be oxidized to carboxylic acids, reduced to alcohols, or undergo reductive amination to form amines. A particularly important reaction is the condensation with amines to form Schiff bases (imines), which are themselves valuable intermediates and ligands in coordination chemistry. Furthermore, heterocyclic aldehydes are frequently employed as essential components in multicomponent reactions, where multiple starting materials are combined in a single step to generate complex products efficiently. This reactivity makes the aldehyde group an indispensable tool for the chemical modification of heterocycles, enabling the synthesis of diverse libraries of compounds for applications in materials science and medicinal chemistry.

Structural Context of 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde within Substituted Pyridines

This compound is a polysubstituted aromatic heterocycle. Its structure is built upon a pyridine-3-carbaldehyde core, also known as nicotinaldehyde. This central scaffold features two distinct substituents attached to the pyridine ring at positions 3 and 6, which significantly influence its chemical properties.

The Aldehyde Group: Located at the 3-position of the pyridine ring, the carbaldehyde (C=O)H group is a key reactive center of the molecule. Its position on the ring is electronically influenced by the ring nitrogen and the substituent at the 6-position.

The 6-(4-Chlorophenoxy) Group: At the 6-position, the molecule features a phenoxy group, which is itself substituted with a chlorine atom at its para-position (position 4). This substituent is linked to the pyridine ring via an ether bond (C-O-C). The presence of the chloro-substituted phenyl ring can impact the molecule's solubility, lipophilicity, and potential for intermolecular interactions such as pi-stacking.

Below is a table summarizing some of the computed chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₈ClNO₂ |

| Molecular Weight | 233.65 g/mol |

| IUPAC Name | This compound |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Note: The data in this table is based on computed values and has not been experimentally verified.

While extensive research findings specifically detailing the synthesis, reactivity, and applications of this compound are not widely available in published literature, its structural components are of significant interest in chemical research. The phenoxy-pyridine scaffold, for example, is a feature in various molecules explored in medicinal chemistry for their potential as kinase inhibitors and other therapeutic agents. The aldehyde functionality provides a clear pathway for synthetic elaboration, positioning this compound as a potentially useful intermediate for the creation of more complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-chlorophenoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZLJRHNWGOQOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 4 Chlorophenoxy Pyridine 3 Carbaldehyde

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan the creation of a target molecule by breaking it down into simpler, commercially available precursors. wikipedia.org For 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde, the primary disconnections involve the ether linkage and the aldehyde functional group.

The most logical disconnection is at the C-O ether bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction. This breaks the target molecule into two key synthons: a 6-halopyridine-3-carbaldehyde electrophile and a 4-chlorophenoxide nucleophile. A suitable synthetic equivalent for the pyridine (B92270) component would be 6-chloropyridine-3-carbaldehyde or 6-bromopyridine-3-carbaldehyde, while the phenoxide can be generated from commercially available 4-chlorophenol (B41353).

A second disconnection involves the aldehyde group at the C3 position of the pyridine ring. This functional group can be formed through various transformations, such as the oxidation of a primary alcohol (3-hydroxymethylpyridine derivative), the reduction of a nitrile (3-cyanopyridine derivative), or the partial reduction of a carboxylic acid derivative (e.g., an ester or acid chloride). This leads to several potential precursors for the pyridine core.

Precursor Synthesis Strategies for Pyridine-3-carbaldehyde Core

The synthesis of the pyridine-3-carbaldehyde scaffold, also known as nicotinaldehyde, is a critical step. wikipedia.org Several established methods can be employed to prepare this intermediate or its halogenated derivatives.

Catalytic Hydrogenation of 3-Cyanopyridine Derivatives

The catalytic hydrogenation of 3-cyanopyridine offers a direct route to pyridine-3-carbaldehyde. This transformation requires careful control to achieve partial reduction of the nitrile to the aldehyde without further reduction to the amine or alcohol. One effective method involves using Raney-nickel as the catalyst in an aqueous carboxylic acid medium, such as acetic acid, at a controlled pH between 3.5 and 7. googleapis.comgoogle.com The reaction is typically carried out at low temperatures (≤ 40 °C) and low hydrogen pressure (0.2 to 5 bar) to ensure selectivity for the aldehyde. googleapis.com Strongly acidic conditions using sulfuric or oxalic acids have also been described but can lead to catalyst poisoning. googleapis.comgoogle.com Another approach involves the vapor-phase interaction of 3-cyanopyridine with water and formic acid over a catalyst like thoria-alumina at high temperatures. google.com

| Method | Catalyst | Solvent/Medium | Temperature | Pressure | Yield |

| Catalytic Hydrogenation | Raney-nickel | Aqueous Acetic Acid | ≤ 40 °C | 0.2 - 5 bar H₂ | ~76% |

| Vapor-Phase Hydrolysis | Thoria-Alumina | Formic Acid / Water | ~425 °C | N/A | Not Specified |

Oxidation of 3-Picoline Derivatives

The oxidation of 3-picoline (3-methylpyridine) is another viable pathway to pyridine-3-carbaldehyde. However, this reaction can be challenging as the aldehyde product is susceptible to further oxidation to nicotinic acid. wikipedia.org Various catalytic systems have been developed to improve selectivity. For instance, the oxidation of 3-picoline with oxygen in the presence of a cobalt(II) acetate, N-hydroxyphthalimide (NHPI), and organic bromide salt catalyst system in acetic acid has been studied. researchgate.netmdpi.com While the primary product is often nicotinic acid, pyridine-3-carbaldehyde is observed as a key intermediate. mdpi.comscribd.com Achieving a high yield of the aldehyde requires careful optimization of reaction conditions to prevent over-oxidation. mdpi.comresearchgate.net

| Oxidizing Agent | Catalyst System | Solvent | Key Intermediates |

| Oxygen (O₂) | Co(OAc)₂ / NHPI / Organic Bromide | Acetic Acid | Pyridine-3-carbaldehyde, 3-(Hydroxymethyl)pyridine |

Reductive Hydrolysis Approaches

Reductive hydrolysis methods provide an alternative for converting carboxylic acid derivatives or nitriles at the 3-position into the desired aldehyde. Nitriles can be reduced to aldehydes using reagents like sodium hypophosphite with Raney nickel in an aqueous acetic acid-pyridine mixture. researchgate.net Another established, though less common, method is the Stephen aldehyde synthesis, which involves the reduction of a nitrile with tin(II) chloride and HCl to form an iminium salt, which is then hydrolyzed to the aldehyde.

For carboxylic acid derivatives, partial reduction is key. Acid chlorides can be selectively reduced to aldehydes using modified hydride reagents like lithium tri-tert-butoxyaluminohydride (LiAl(O-t-Bu)₃H) at low temperatures (-78 °C). msu.edu This method, known as the Rosenmund reduction when using catalytic hydrogenation with a poisoned catalyst (e.g., Pd/BaSO₄), prevents over-reduction to the alcohol. msu.edu

Introduction of the 4-Chlorophenoxy Moiety

The final key transformation is the formation of the ether linkage between the pyridine core and the 4-chlorophenoxy group.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is the most effective and widely used method for this purpose. youtube.com The reaction involves the attack of a nucleophile, in this case, 4-chlorophenoxide, on an electron-deficient pyridine ring that contains a good leaving group, such as a halogen, at the 6-position. nih.govlibretexts.org

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comyoutube.com The presence of an aldehyde group, which is electron-withdrawing, further activates the ring towards nucleophilic attack. The reaction is typically carried out by treating a 6-halopyridine-3-carbaldehyde, such as 6-bromo-3-pyridinecarboxaldehyde, with 4-chlorophenol in the presence of a base. sigmaaldrich.com The base (e.g., potassium carbonate, sodium hydride) deprotonates the phenol to generate the more nucleophilic phenoxide ion. The reaction is usually performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

General Reaction Scheme:

Precursor 1: 6-halopyridine-3-carbaldehyde (X = Cl, Br)

Precursor 2: 4-chlorophenol

Base: K₂CO₃, NaH, or other suitable base

Solvent: DMF, DMSO

Conditions: Heat

The stability of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom, is a key factor driving the reaction forward. libretexts.orgstackexchange.com

Aryne Chemistry Applications

The application of heterocyclic aryne intermediates, specifically pyridynes, offers a powerful method for constructing substituted pyridines. sigmaaldrich.com In the context of this compound synthesis, a 3,4-pyridyne intermediate could be generated in situ from a suitable precursor, such as a 3-bromo-4-(trimethylsilyl)pyridine derivative treated with a fluoride source.

Once generated, the highly reactive pyridyne undergoes nucleophilic addition. The trapping of this intermediate with 4-chlorophenoxide (the sodium or potassium salt of 4-chlorophenol) would lead to the desired 6-(4-chlorophenoxy)pyridine backbone. A key challenge in this approach is controlling the regioselectivity of the nucleophilic attack. Unsymmetrical 3,4-pyridynes can lead to a mixture of C3 and C4 substituted products. nih.gov However, strategic placement of substituents on the pyridyne precursor can influence the distortion of the aryne triple bond, thereby directing the incoming nucleophile to the desired position. nih.gov For instance, an electron-withdrawing group at the C5 position can favor nucleophilic attack at C3. nih.gov This methodology is tolerant of halides, which is advantageous for the synthesis of the target molecule. sigmaaldrich.com

Table 1: Hypothetical Aryne-Based Synthesis of 6-(4-Chlorophenoxy)pyridine Scaffold

| Step | Description | Reactants | Reagents | Product |

| 1 | Pyridyne Generation | 3-Bromo-4-(trimethylsilyl)pyridine-X | CsF or TBAF | 3,4-Pyridyne-X |

| 2 | Nucleophilic Trapping | 3,4-Pyridyne-X, 4-Chlorophenol | NaH or K₂CO₃ | 6-(4-Chlorophenoxy)pyridine-X |

*X represents a precursor to the carbaldehyde group or a functional handle for its later introduction.

Palladium-Catalyzed C-O Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds, including the C-O bond in aryl ethers. nih.gov The synthesis of this compound can be efficiently achieved by coupling a halo-substituted pyridine with 4-chlorophenol. A common approach is the Buchwald-Hartwig amination-type C-O coupling.

This reaction typically involves the coupling of 6-chloropyridine-3-carbaldehyde with 4-chlorophenol. The process requires a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, a suitable phosphine (B1218219) ligand to facilitate the catalytic cycle, and a base. The choice of ligand is crucial for achieving high yields and preventing side reactions. Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) or chelating ligands (e.g., Xantphos) are often effective. The base, commonly cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is essential for deprotonating the phenol and facilitating the reductive elimination step.

Table 2: Typical Conditions for Palladium-Catalyzed C-O Cross-Coupling

| Component | Example | Role |

| Pyridine Substrate | 6-Chloropyridine-3-carbaldehyde | Electrophile |

| Phenol Substrate | 4-Chlorophenol | Nucleophile |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst Source |

| Ligand | Xantphos, BrettPhos, AdCyBrettPhos | Stabilizes Pd, facilitates oxidative addition/reductive elimination |

| Base | Cs₂CO₃, K₃PO₄ | Deprotonates phenol |

| Solvent | Toluene, Dioxane | Reaction Medium |

| Temperature | 80-120 °C | Provides activation energy |

Formation of the Carbaldehyde Group

The introduction of the aldehyde function at the C3 position of the pyridine ring is a critical step that can be performed either before or after the C-O coupling reaction.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds. chemistrysteps.comwikipedia.org The reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). wikipedia.org

However, direct formylation of the pyridine ring using this method is challenging. The pyridine ring is inherently electron-deficient, which makes it resistant to electrophilic aromatic substitution reactions like the Vilsmeier-Haack reaction. acs.org The 6-(4-chlorophenoxy) substituent, while having an oxygen atom, is not sufficiently activating to enable the classical Vilsmeier-Haack reaction to proceed with high efficiency at the meta-position (C3). The reaction generally requires substrates that are significantly more activated than benzene (B151609), such as anilines or phenols. wikipedia.org Therefore, direct application of Vilsmeier-Haack conditions to 2-(4-chlorophenoxy)pyridine would likely result in low yields or no reaction.

Recent advancements have sought to overcome this limitation by temporarily dearomatizing the pyridine ring to create a more reactive, electron-rich intermediate that can then undergo formylation. acs.org

Other Formylation Techniques

Given the limitations of the Vilsmeier-Haack reaction for this specific substrate, other formylation methods are often employed.

Directed Ortho-Metalation (DoM): If the pyridine ring contains a directing group, lithiation can be achieved at a specific position, followed by quenching with a formylating agent like DMF. For instance, a precursor like 6-(4-chlorophenoxy)pyridine could potentially be metalated at the C3 position if a suitable directing group is present at C2 or C4, although this is not straightforward.

Oxidation of a Methyl Group: A common and reliable strategy is to start with a precursor that already has a methyl group at the desired position, such as 6-(4-chlorophenoxy)-3-methylpyridine (a derivative of 3-picoline). The methyl group can then be oxidized to a carbaldehyde using various reagents, such as selenium dioxide (SeO₂) or by conversion to a benzylic halide followed by hydrolysis (Sommelet reaction).

Reduction of a Nitrile: The target compound can be synthesized from the corresponding nitrile, 6-(4-chlorophenoxy)pyridine-3-carbonitrile. wikipedia.org The nitrile group can be reduced to the aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Modern C-H Functionalization: Recent research has developed site-switchable methods for the meta- and para-C–H formylation of pyridines. chinesechemsoc.orgchinesechemsoc.org These strategies often involve activating the pyridine ring by forming intermediates like oxazino pyridines, which can then be formylated using masked formyl equivalents under specific catalytic conditions. chinesechemsoc.orgchinesechemsoc.org

Green Chemistry Approaches in Synthesis

Increasing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes. ijarsct.co.inunibo.it These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. rasayanjournal.co.in

Solvent-Free Conditions

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates volatile organic compounds (VOCs) that are often toxic and environmentally harmful. rasayanjournal.co.inmirandahouse.ac.in

For the synthesis of this compound, the palladium-catalyzed C-O cross-coupling step is a candidate for adaptation to solvent-free conditions. Techniques such as microwave-assisted synthesis or mechanochemistry (ball milling) can facilitate reactions between solid or neat liquid reactants. ijarsct.co.innih.gov Microwave irradiation can dramatically shorten reaction times and improve yields by providing efficient and uniform heating. mirandahouse.ac.in Similarly, grinding solid reactants together in a ball mill can promote reactions by increasing surface area and providing mechanical energy for activation, thereby avoiding the need for a solvent. rasayanjournal.co.in These methods represent a more sustainable alternative to traditional solution-phase synthesis. rasayanjournal.co.in

Catalytic Systems in Pyridine Synthesis

The synthesis of the pyridine core of this compound and its precursors often relies on catalytic systems that enable the construction and functionalization of the pyridine ring. While the final step in the synthesis of the target molecule is typically a C-O bond formation, the synthesis of the pyridine starting materials, such as 6-chloropyridine-3-carbaldehyde, can involve various catalytic approaches.

Transition metal catalysis is a cornerstone of modern organic synthesis and plays a crucial role in the functionalization of pyridine rings. Palladium and copper catalysts are particularly prominent in the synthesis of pyridine derivatives. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions are widely used to introduce carbon-based substituents onto the pyridine ring.

In the context of forming the ether linkage in 6-aryloxypyridine derivatives, both palladium- and copper-based catalytic systems are employed.

Palladium-Catalyzed Systems: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a versatile method for the synthesis of aryl ethers. These systems typically consist of a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a phosphine ligand. The choice of ligand is critical for the efficiency of the reaction and can influence the substrate scope, reaction temperature, and catalyst loading. For the coupling of phenols with heteroaryl halides, bulky, electron-rich phosphine ligands are often favored as they promote the reductive elimination step, which is crucial for catalyst turnover.

Copper-Catalyzed Systems: The Ullmann condensation is a classical copper-catalyzed method for the formation of C-O bonds. Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. However, the development of ligand-accelerated copper-catalyzed C-O cross-coupling reactions has significantly improved the utility of this method. These modern systems employ a catalytic amount of a copper salt, such as CuI or Cu2O, in combination with a ligand, often a phenanthroline or a diamine derivative. The ligand facilitates the solubility of the copper catalyst and accelerates the catalytic cycle.

The following table provides an overview of representative catalytic systems used in the synthesis of 6-aryloxypyridine derivatives.

| Catalyst System | Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Palladium | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 100-120 |

| Palladium | Pd2(dba)3 | BINAP | K3PO4 | Dioxane | 80-110 |

| Copper | CuI | 1,10-Phenanthroline | K2CO3 | DMF | 120-150 |

| Copper | Cu2O | N,N'-Dimethylethylenediamine | Cs2CO3 | Dioxane | 100-130 |

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The choice of synthetic route for this compound is guided by factors such as yield, reaction conditions, substrate scope, catalyst cost, and ease of purification. A comparative analysis of the primary synthetic methodologies—nucleophilic aromatic substitution (SNAr), palladium-catalyzed C-O coupling, and copper-catalyzed C-O coupling—reveals the distinct advantages and disadvantages of each approach.

Nucleophilic Aromatic Substitution (SNAr): This is often the most direct and atom-economical method for the synthesis of this compound. The reaction involves the displacement of the chlorine atom from 6-chloropyridine-3-carbaldehyde by the 4-chlorophenoxide anion. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atom and the 3-carbaldehyde group, particularly at the 2- and 6-positions.

Efficiency: SNAr reactions can be highly efficient, often proceeding in high yields without the need for expensive and air-sensitive catalysts. The efficiency is dependent on the reaction conditions, with the choice of base and solvent playing a crucial role. Stronger bases and polar aprotic solvents generally favor the reaction.

Selectivity: The regioselectivity of SNAr on substituted pyridines is generally high. In the case of 6-chloropyridine-3-carbaldehyde, the substitution occurs exclusively at the 6-position, as it is highly activated by the ring nitrogen.

Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig Reaction): This method offers a powerful and versatile alternative to SNAr, particularly when the pyridine ring is not sufficiently activated for nucleophilic attack.

Efficiency: The Buchwald-Hartwig C-O coupling can provide excellent yields under relatively mild conditions. The development of sophisticated ligand systems has expanded the substrate scope to include less reactive aryl chlorides. However, the cost of palladium catalysts and specialized phosphine ligands can be a significant drawback, especially for large-scale synthesis. Catalyst loading, turnover number, and turnover frequency are important metrics for evaluating the efficiency of these systems.

Selectivity: The selectivity of palladium-catalyzed cross-coupling reactions is generally very high, with the reaction occurring specifically at the carbon-halogen bond.

Copper-Catalyzed C-O Coupling (Ullmann Condensation): This classical method has been revitalized with the development of improved catalytic systems.

Efficiency: Modern Ullmann condensations can achieve good to excellent yields. Copper catalysts are significantly less expensive than palladium catalysts, making this an attractive option from an economic perspective. However, these reactions often require higher temperatures and longer reaction times compared to their palladium-catalyzed counterparts.

Selectivity: Similar to palladium-catalyzed reactions, the Ullmann condensation is highly selective for the formation of the C-O bond at the site of the halogen.

The following table provides a comparative overview of the different synthetic routes to 6-aryloxypyridine-3-carbaldehydes, with illustrative data.

| Synthetic Route | Catalyst/Reagents | Typical Yield (%) | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, DMSO) | 70-95 | High atom economy, catalyst-free, low cost. | Requires an activated pyridine ring, may require high temperatures. |

| Palladium-Catalyzed C-O Coupling | Pd precursor (e.g., Pd(OAc)2) and a phosphine ligand (e.g., Xantphos) | 80-98 | Mild reaction conditions, broad substrate scope. | High cost of catalyst and ligands, potential for metal contamination in the product. |

| Copper-Catalyzed C-O Coupling | Cu salt (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) | 65-90 | Low catalyst cost. | Often requires high temperatures and longer reaction times, can have a more limited substrate scope than Pd-catalyzed methods. |

Chemical Reactivity and Transformations of 6 4 Chlorophenoxy Pyridine 3 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) attached to the pyridine (B92270) ring at the 3-position is the primary site of chemical reactions for this compound. Its reactivity is influenced by the electronic properties of the pyridine ring and the 6-(4-chlorophenoxy) substituent.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 6-(4-chlorophenoxy)nicotinic acid. This transformation is a common and fundamental reaction in organic chemistry. Various oxidizing agents can be employed to achieve this conversion. While specific studies on the oxidation of this exact molecule are not extensively detailed in publicly available literature, the oxidation of similar pyridine aldehydes is well-established. nih.govorgsyn.org Common methods for the oxidation of aldehydes to carboxylic acids include the use of potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder reagents like silver oxide (Ag2O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. Given the relative stability of the ether linkage and the chloro-substituent, a range of standard oxidative conditions would likely be effective. The resulting 6-(4-chlorophenoxy)nicotinic acid is a valuable building block for the synthesis of more complex molecules, including potential pharmacologically active compounds. nih.govfrontiersin.org

Table 1: Representative Oxidation Reaction

| Starting Material | Product | Reagent Example |

|---|

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol, yielding (6-(4-chlorophenoxy)pyridin-3-yl)methanol. This reduction is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. chemicalbook.com The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. chemicalbook.comprepchem.com More powerful reducing agents like lithium aluminum hydride (LiAlH4) could also be used, although they are less selective and require anhydrous conditions. The resulting alcohol, (6-(4-chlorophenoxy)pyridin-3-yl)methanol, serves as a key intermediate for further functionalization, such as esterification or conversion to the corresponding halide. researchgate.net

Table 2: Representative Reduction Reaction

| Starting Material | Product | Reagent Example | Solvent Example |

|---|

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles, leading to a wide array of addition products.

Knoevenagel Condensation: this compound can participate in Knoevenagel condensation reactions with compounds containing active methylene (B1212753) groups. wikipedia.orgsigmaaldrich.com This reaction, typically catalyzed by a weak base such as piperidine (B6355638) or an amine salt, involves the formation of a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.org The active methylene compound, such as malonic acid or ethyl cyanoacetate, acts as the nucleophile, attacking the aldehyde to form an intermediate that subsequently dehydrates to yield an α,β-unsaturated product. wikipedia.orgrsc.org This method is a powerful tool for carbon chain extension and the synthesis of various substituted alkenes. researchgate.net

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. researchgate.netnih.gov This condensation reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by the elimination of a water molecule. nih.govarabjchem.org The formation of Schiff bases is often reversible and can be driven to completion by removing the water formed during the reaction. These imine derivatives are important intermediates in their own right and are used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. nih.govscience.gov

Table 3: Examples of Condensation Reactions

| Reaction Type | Reactant 2 | Catalyst Example | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Malonic acid | Piperidine | α,β-unsaturated carboxylic acid |

The Petasis reaction, a multicomponent reaction involving an aldehyde, an amine, and a boronic acid, offers a versatile method for the synthesis of substituted amines. nih.govacs.org While specific examples utilizing this compound are not prevalent in the literature, the reaction is known to proceed with other pyridinecarbaldehydes, particularly 2-pyridinecarbaldehydes. clockss.orglookchem.com The reaction typically proceeds under mild, often catalyst-free conditions to afford a wide range of amines adjacent to the heteroaromatic ring. clockss.org Studies have shown that the position of the nitrogen atom in the pyridine ring can be crucial for the reaction's success, with 2-pyridinecarbaldehydes often showing higher reactivity due to the potential for intramolecular activation of the boronic acid by the ring nitrogen. clockss.org However, the general applicability of the Petasis reaction suggests that under appropriate conditions, this compound could serve as the aldehyde component to generate complex amine structures. nih.gov

Stereoselective Transformations

While the aldehyde carbon of this compound is prochiral, there is limited specific information in the surveyed literature regarding its direct use in stereoselective transformations to create chiral centers with high enantiomeric or diastereomeric excess. However, the general principles of asymmetric synthesis can be applied. For instance, the reduction of the aldehyde to the corresponding alcohol can be achieved enantioselectively using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or chiral metal complexes. Similarly, nucleophilic additions to the aldehyde, including Grignard reactions or aldol-type reactions, can be rendered stereoselective by employing chiral catalysts, auxiliaries, or reagents. The development of such stereoselective methods would be highly valuable for the synthesis of enantiomerically pure compounds derived from this scaffold.

Reactivity at the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which significantly influences its reactivity. gcwgandhinagar.com This electron deficiency makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution. gcwgandhinagar.comyoutube.com

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridines, particularly when a good leaving group is present. youtube.comyoutube.com The nitrogen atom withdraws electron density from the ring, facilitating attack by nucleophiles, especially at the C2 (ortho) and C4 (para) positions relative to the nitrogen. youtube.compearson.com In the case of this compound, the 4-chlorophenoxy group at the C6 position acts as a leaving group. Nucleophilic attack on the pyridine ring is analogous to the reaction of nucleophiles with acid chlorides, proceeding through an addition-elimination mechanism. youtube.com The process involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. youtube.comlibretexts.org

Direct C4-alkylation of the pyridine ring is a significant challenge in synthetic chemistry, as reactions often yield mixtures of regioisomers. nih.govchemrxiv.orgresearchgate.net To overcome this, regioselective strategies have been developed. One effective method involves the use of a removable blocking group to direct alkylation specifically to the C4 position. nih.govorganic-chemistry.org This approach uses a maleate-derived blocking group that temporarily attaches to the pyridine nitrogen. This modification directs a subsequent Minisci-type decarboxylative alkylation exclusively to the C4 position. The blocking group can be easily removed under basic conditions, yielding the C4-alkylated pyridine. organic-chemistry.org This method is scalable and provides an efficient route to C4-alkylated pyridines that are otherwise difficult to obtain directly. organic-chemistry.orgscilit.com

Table 1: Strategy for Regioselective C4-Alkylation of Pyridines

| Step | Description | Purpose |

| 1. Blocking Group Installation | Pyridine reacts with a reagent like maleic acid to form a pyridinium (B92312) species. nih.gov | To deactivate the C2/C6 positions and direct the incoming group to the C4 position. |

| 2. Minisci-type Alkylation | The blocked pyridine undergoes a decarboxylative alkylation with a carboxylic acid donor. organic-chemistry.org | To introduce the desired alkyl group regioselectively at the C4 position. |

| 3. Deprotection | The blocking group is removed, typically using a base like DBU (1,8-Diazabicycloundec-7-ene). organic-chemistry.org | To restore the pyridine ring and yield the final C4-alkylated product. |

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally not viable for the pyridine ring in this compound. gcwgandhinagar.com The pyridine nitrogen atom is basic and reacts with the acidic reagents typically used in EAS, forming a pyridinium ion. gcwgandhinagar.com This positively charged species is heavily deactivated towards electrophilic attack. gcwgandhinagar.comchemistrysteps.com Furthermore, the electronegative nitrogen atom inherently reduces the electron density of the ring, making it a poor nucleophile for attacking electrophiles. gcwgandhinagar.comyoutube.com The presence of the electron-withdrawing aldehyde group at the C3 position further deactivates the ring, compounding the limitations for this class of reactions.

The Chichibabin reaction is a classic method for the direct amination of the pyridine ring, typically using sodium amide (NaNH₂) or potassium amide (KNH₂). scientificupdate.comwikipedia.org This reaction is a nucleophilic substitution in which a hydride ion is displaced. wikipedia.org For a substituted pyridine like this compound, the Chichibabin reaction would be expected to introduce an amino group at the C2 position. The mechanism involves the addition of the amide anion (NH₂⁻) to the C2 carbon, forming a σ-adduct intermediate. wikipedia.org Aromatization is then achieved through the elimination of a hydride ion, which subsequently reacts to form hydrogen gas. wikipedia.org Modern variations of this reaction utilize reagents like a sodium hydride-iodide composite, which can mediate the amination with primary alkylamines under milder conditions. ntu.edu.sg

Nucleophilic Substitution Reactions on the Pyridine Core

Transformations Involving the 4-Chlorophenoxy Substituent

The 4-chlorophenoxy group offers another site for chemical modification, primarily centered on the chlorine atom attached to the phenyl ring.

Nucleophilic aromatic substitution (SNAr) of the chlorine atom on the phenoxy ring is a potential, though challenging, transformation. libretexts.org For SNAr to occur on an aryl halide, the aromatic ring must typically be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). libretexts.org These groups are necessary to stabilize the negative charge that develops in the Meisenheimer complex intermediate. libretexts.org In this compound, the activating group is the entire pyridyl-aldehyde ether-linked substituent. While this substituent is electron-withdrawing, its influence is transmitted through the ether oxygen, making direct substitution of the chlorine by nucleophiles less favorable compared to reactions on more conventionally activated systems, such as those containing a nitro group para to the halogen. libretexts.org Therefore, forcing conditions would likely be required to achieve substitution at this position.

Functional Group Interconversions on the Phenyl Ring

The 4-chlorophenyl moiety of this compound represents a key site for structural modification. The presence of the chlorine atom, an aryl halide, opens up possibilities for various palladium-catalyzed cross-coupling reactions. These transformations are instrumental in creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the synthesis of a diverse array of derivatives with modified properties. The primary routes for functional group interconversion on this phenyl ring are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely utilized method for forming C-C bonds. researchgate.net It typically involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netnobelprize.org While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, significant advancements in catalyst systems, particularly the development of highly active phosphine (B1218219) ligands, have made the coupling of aryl chlorides efficient. organic-chemistry.org

For this compound, the chloro substituent on the phenyl ring can be replaced with various aryl, heteroaryl, or alkyl groups. This reaction would proceed by the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org The reaction tolerates a wide range of functional groups, making it suitable for complex molecules like the target compound. researchgate.netnih.gov

Table 1: Representative Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 6-(Biphenyl-4-yloxy)pyridine-3-carbaldehyde |

| 2 | Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 6-(4-(Pyridin-3-yl)phenoxy)pyridine-3-carbaldehyde |

| 3 | Methylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 6-(4-Tolyloxy)pyridine-3-carbaldehyde |

Note: The conditions presented are illustrative and based on general protocols for Suzuki-Miyaura couplings of aryl chlorides. Specific conditions may require optimization.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds. wikipedia.orgyoutube.com This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine, offering a direct route to synthesize arylamines. organic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the development of specialized, bulky, and electron-rich phosphine ligands (often called Buchwald ligands) has been crucial for extending the reaction's scope to include less reactive aryl chlorides. youtube.com

In the context of this compound, the chloro group can be substituted with a wide range of amines, including primary and secondary alkylamines, anilines, and various nitrogen-containing heterocycles. The catalytic cycle involves oxidative addition of the palladium catalyst to the carbon-chlorine bond, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the new C-N bond. youtube.com This transformation provides a powerful tool for introducing nitrogen-based functional groups onto the phenyl ring, significantly diversifying the parent structure.

Table 2: Representative Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Product |

| 1 | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 6-(4-(Morpholin-4-yl)phenoxy)pyridine-3-carbaldehyde |

| 2 | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 6-(4-(Phenylamino)phenoxy)pyridine-3-carbaldehyde |

| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | 6-(4-(Benzylamino)phenoxy)pyridine-3-carbaldehyde |

Note: The conditions presented are illustrative and based on general protocols for Buchwald-Hartwig aminations of aryl chlorides. Specific conditions may require optimization.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of the molecule. Each unique carbon atom in 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde will give rise to a distinct signal.

The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing in the range of δ 190-200 ppm. The carbon atoms of the pyridine (B92270) and chlorophenoxy rings will resonate in the aromatic region (δ 110-170 ppm). The carbon atom attached to the chlorine (C-Cl) will show a characteristic chemical shift, and the carbons involved in the ether linkage (C-O-C) will also have specific resonance frequencies.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 200 |

| Pyridine C2 | 150 - 155 |

| Pyridine C3 | 130 - 135 |

| Pyridine C4 | 138 - 142 |

| Pyridine C5 | 115 - 120 |

| Pyridine C6 | 160 - 165 |

| Chlorophenoxy C1' (C-O) | 155 - 160 |

| Chlorophenoxy C2'/C6' | 120 - 125 |

| Chlorophenoxy C3'/C5' | 130 - 135 |

| Chlorophenoxy C4' (C-Cl) | 130 - 135 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyridine and chlorophenoxy rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would allow for the definitive assignment of the quaternary carbons and the connection between the two aromatic rings through the ether linkage.

The choice of solvent can significantly influence NMR spectra. Solvents like deuterochloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆ can interact with the solute to varying degrees, leading to shifts in the resonance frequencies of the protons and carbons. For instance, the aldehydic proton signal may show a noticeable shift when moving from a non-polar solvent like CDCl₃ to a more polar, hydrogen-bond accepting solvent like DMSO-d₆. These solvent-induced shifts can provide additional information about the electronic distribution within the molecule.

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational frequencies.

The IR spectrum of this compound would be characterized by several key absorption bands:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ corresponding to the stretching vibration of the aldehydic carbonyl group.

C-O-C Stretch: The ether linkage would give rise to characteristic stretching vibrations. An asymmetric C-O-C stretch would appear as a strong band around 1230-1270 cm⁻¹, while a symmetric stretch would be observed near 1020-1080 cm⁻¹.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond in the chlorophenoxy ring is expected to produce a medium to strong band in the region of 700-800 cm⁻¹.

Aromatic C-H and C=C Stretches: The spectrum would also feature bands corresponding to the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the C=C stretching vibrations within the pyridine and benzene (B151609) rings (in the 1400-1600 cm⁻¹ region).

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C=O | Stretch | 1690 - 1715 | Strong |

| Aryl C-O-C | Asymmetric Stretch | 1230 - 1270 | Strong |

| Aryl C-O-C | Symmetric Stretch | 1020 - 1080 | Medium |

| Aryl C-Cl | Stretch | 700 - 800 | Medium-Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Strong |

| Aromatic C-H | Stretch | > 3000 | Medium |

Infrared (IR) and Raman Spectroscopy

Vibrational Wavenumber Assignments and Potential Energy Distribution (PED) Analysis

The vibrational characteristics of pyridine-based aldehydes are often studied using a combination of experimental techniques like Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, alongside theoretical calculations. Quantum chemical calculations, particularly using Density Functional Theory (DFT) at levels such as B3LYP with a 6-311++G(d,p) basis set, are employed to determine optimized geometric parameters, harmonic vibrational frequencies, and infrared and Raman intensities. researchgate.net

A crucial aspect of interpreting vibrational spectra is the Potential Energy Distribution (PED) analysis. researchgate.netnih.gov This method provides a detailed description of the contributions of individual internal coordinates to each normal vibrational mode. researchgate.net Software such as VEDA (Vibrational Energy Distribution Analysis) is instrumental in performing these assignments, correlating the calculated frequencies with the experimentally observed bands. nih.govnih.gov For related pyridine carbaldehydes, a good agreement is typically found between the experimental and scaled theoretical vibrational frequencies, with root mean square errors often below 10 cm⁻¹. researchgate.net

Table 1: Representative Vibrational Wavenumber Assignments for Related Pyridine Carbaldehyde Structures This table is illustrative and based on data for analogous compounds. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aldehyde C-H Stretch | 2900 - 2700 | Stretching of the carbon-hydrogen bond in the CHO group. |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of carbon-hydrogen bonds on the pyridine and phenyl rings. |

| C=O Stretch | 1710 - 1680 | Stretching of the carbonyl double bond in the aldehyde. |

| C=C/C=N Ring Stretch | 1600 - 1400 | In-plane stretching vibrations of the aromatic rings. |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Asymmetric stretching of the ether linkage. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, with a chemical formula of C₁₂H₈ClNO₂, the expected monoisotopic mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental formula. While direct HRMS data for this specific compound is not published, the technique has been successfully applied to confirm the composition of related heterocyclic aldehydes. researchgate.net

Table 2: Theoretical Mass Data for this compound This table contains calculated theoretical values.

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |

|---|

Fragmentation Pattern Analysis

In mass spectrometry, the fragmentation pattern provides valuable structural information. For aromatic aldehydes, common fragmentation pathways include the loss of the formyl radical (-CHO, 29 mass units) or a hydrogen atom. libretexts.org The presence of the ether linkage and the halogenated phenyl ring in this compound would lead to characteristic fragmentation patterns. Cleavage of the ether bond is a likely fragmentation route. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a key diagnostic feature in the mass spectrum, with characteristic M and M+2 peaks.

X-ray Crystallography and Structural Elucidation

Single-Crystal X-ray Diffraction for Definitive Structural Validation

Table 3: Representative Crystallographic Data for a Related Heterocyclic Compound This table is illustrative and based on data for an analogous structure. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A comprehensive and scientifically accurate article on the crystal packing and supramolecular chemistry of the specific compound “this compound” cannot be generated at this time. Extensive searches for crystallographic data and detailed research findings for this particular molecule have not yielded any specific results.

General principles of supramolecular chemistry suggest that the crystal structure of this compound would likely be influenced by a variety of intermolecular interactions. These could include hydrogen bonding involving the aldehyde group, halogen bonding due to the chlorine atom, and π-π stacking interactions between the aromatic pyridine and chlorophenoxy rings. However, a speculative discussion without concrete data would not meet the required standard of a professional and authoritative scientific article.

Therefore, until the crystal structure of “this compound” is determined and published in a peer-reviewed scientific journal, the detailed analysis of its crystal packing and supramolecular chemistry remains unavailable.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Comprehensive searches of scientific literature and chemical databases did not yield specific Density Functional Theory (DFT) studies conducted on 6-(4-chlorophenoxy)pyridine-3-carbaldehyde. While DFT is a common method for evaluating the structural and electronic properties of organic molecules, it appears that this particular compound has not been the subject of published computational analysis. General principles of DFT would be applied to determine its properties, but specific data is not available.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

No published data was found regarding the optimized geometry or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. Such analysis would typically be performed using DFT calculations to provide insights into the molecule's kinetic stability and electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

There are no available Molecular Electrostatic Potential (MEP) maps for this compound in the public domain. An MEP analysis would be instrumental in identifying the electrophilic and nucleophilic sites within the molecule, with negative potential regions indicating likely sites for electrophilic attack and positive regions suggesting susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Specific Natural Bond Orbital (NBO) analysis, which would elucidate the donor-acceptor interactions, charge delocalization, and hyperconjugative interactions within this compound, has not been reported in the reviewed literature.

Reaction Mechanism Elucidation via Computational Modeling

No computational studies detailing the reaction mechanisms involving this compound were found. Such research would be valuable for understanding the intricacies of its chemical transformations.

Transition State Analysis

Information regarding the transition state analysis for reactions involving this compound is not available in published research. This type of analysis is crucial for determining reaction barriers and understanding the feasibility of reaction pathways.

Energetic Profiles of Key Transformations

Similarly, the energetic profiles for any key chemical transformations of this compound have not been computationally modeled or documented in the scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Predicted NMR Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structural elucidation. The chemical shifts in this compound would be influenced by the electronic effects of the 4-chlorophenoxy group at the 6-position and the carbaldehyde group at the 3-position of the pyridine (B92270) ring. The electronegative oxygen of the phenoxy group and the chlorine atom on the phenyl ring will exert a significant influence on the electron density of the pyridine ring, thereby affecting the chemical shifts of the ring protons and carbons. Similarly, the aldehyde group, being an electron-withdrawing group, will deshield the adjacent protons.

General trends observed in substituted pyridines suggest that protons and carbons ortho and para to electron-withdrawing substituents are shifted downfield (higher ppm), while those ortho and para to electron-donating groups are shifted upfield (lower ppm) researchgate.net. The ether linkage (-O-) of the phenoxy group is typically electron-donating through resonance, while the chlorine atom is electron-withdrawing through induction. The aldehyde group is strongly electron-withdrawing. The interplay of these effects would determine the final chemical shifts. For instance, the proton of the aldehyde group is expected to appear at a significantly downfield region, typically between 9 and 10 ppm researchgate.net.

A detailed prediction would require specific DFT calculations, which involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Predicted Vibrational Frequencies:

The vibrational spectrum of this compound is expected to be complex, with characteristic frequencies arising from the pyridine ring, the 4-chlorophenyl group, the ether linkage, and the carbaldehyde group. DFT calculations have been successfully used to predict the vibrational frequencies of related molecules like pyridine-3-carbaldehyde.

A computational study on pyridine-3-carbaldehyde using DFT (B3LYP) and Hartree-Fock (HF) methods has provided a detailed assignment of its vibrational modes nih.gov. These calculations, after applying appropriate scaling factors to account for anharmonicity and other systematic errors, show good agreement with experimental FT-IR and FT-Raman spectra nih.gov.

Based on these studies, we can anticipate the key vibrational modes for this compound. The table below presents a selection of predicted vibrational frequencies for the parent molecule, pyridine-3-carbaldehyde, which serve as a foundational guide for interpreting the spectrum of its more complex derivative. The introduction of the 4-chlorophenoxy substituent would introduce additional bands, notably C-O-C stretching frequencies from the ether linkage, and vibrations associated with the chlorinated phenyl ring.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C=O) | 1735 | C=O stretching of the aldehyde group |

| Pyridine ring stretching | 1584, 1564, 1461, 1419, 1379 | Stretching vibrations of the pyridine ring |

| Pyridine ring breathing | 1000 | Symmetric ring breathing mode |

| δ(C-H) in-plane | 1262, 1185, 1104, 1026 | In-plane bending of pyridine C-H bonds |

| δ(C-H) out-of-plane | 997, 967, 928, 814 | Out-of-plane bending of pyridine C-H bonds |

| ν(C-H) aldehyde | 2794 | C-H stretching of the aldehyde group |

The presence of the 4-chlorophenoxy group would introduce characteristic C-Cl stretching and bending vibrations, as well as aromatic C-H and C=C stretching modes from the additional phenyl ring. The ether linkage would exhibit characteristic asymmetric and symmetric C-O-C stretching vibrations.

Molecular Dynamics Simulations (if applicable for specific interactions, excluding biological)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing insights into intermolecular interactions and the dynamics of molecular motion. While specific MD simulations for this compound in non-biological contexts are not prominently featured in the literature, studies on related substituted pyridine and phenoxy derivatives can offer valuable predictions about its potential intermolecular interactions.

The structure of this compound, with its aromatic rings, polar aldehyde group, and electronegative chlorine and oxygen atoms, suggests the potential for a variety of non-covalent interactions that could be explored through MD simulations. These include:

π-π Stacking Interactions: The presence of two aromatic rings (pyridine and chlorophenyl) allows for π-π stacking interactions, which are important in determining the crystal packing and the behavior of the molecule in solution. Theoretical studies on pyridine dimers have shown that antiparallel-displaced geometries are the most stable, with significant binding energies researchgate.net. MD simulations could elucidate the preferred orientation and strength of these interactions for this compound.

Hydrogen Bonding: Although the molecule does not have a classic hydrogen bond donor, the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. In the presence of suitable donor molecules (like water or alcohols in a solvent), MD simulations could model the formation and dynamics of these hydrogen bonds.

Dipole-Dipole Interactions: The polar aldehyde group and the electronegative atoms create a significant molecular dipole moment. MD simulations can be used to study the alignment and interaction of these dipoles in the condensed phase, which influences the bulk properties of the material.

Interactions with Surfaces: MD simulations are also employed to understand the interaction of molecules with surfaces. For instance, simulations could model the adsorption and orientation of this compound on various material surfaces, which is relevant for applications in materials science. Theoretical investigations on the interaction of substituted pyridines with surfaces like OCS have highlighted the role of chalcogen and tetrel bonds nih.gov.

A study involving molecular dynamics simulations of 4-phenoxy-pyridine derivatives, though focused on biological targets, demonstrates the utility of this method in understanding the conformational flexibility and binding modes of such compounds nih.gov. These simulations reveal how the molecule adapts its conformation to interact with its environment, a principle that also applies to non-biological systems. The insights from such studies can be extrapolated to predict how this compound might behave in different solvent environments or in the solid state, providing a molecular-level understanding of its physical properties.

6 4 Chlorophenoxy Pyridine 3 Carbaldehyde As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Scaffolds

The aldehyde functionality and the pyridine (B92270) nitrogen of 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde are key to its role as a precursor for a variety of heterocyclic structures.

Construction of Fused Pyridine Systems

The synthesis of fused pyridine systems often involves the cyclization of appropriately substituted pyridine derivatives. While specific examples detailing the use of this compound in the construction of fused pyridine systems are not extensively documented in publicly available literature, general synthetic strategies for pyridine ring fusion can be applied. For instance, reactions involving the aldehyde group with compounds containing active methylene (B1212753) groups, followed by intramolecular cyclization, are a common approach to building fused heterocyclic systems onto a pre-existing pyridine ring. nih.govpharmaguideline.combaranlab.org Methodologies like the Hantzsch pyridine synthesis or variations thereof, which involve the condensation of an aldehyde, a β-ketoester, and a nitrogen source, could potentially be adapted to utilize this compound for the synthesis of novel fused pyridine architectures. pharmaguideline.com

Synthesis of Imidazo[1,2-a]pyridine Carboxamides (e.g., ND-09759 synthetic pathway without biological endpoint)

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant interest in medicinal chemistry. The synthesis of imidazo[1,2-a]pyridine carboxamides can be achieved through various synthetic routes, often starting from 2-aminopyridine derivatives. nih.govorganic-chemistry.org While a direct synthetic pathway for ND-09759 starting from this compound is not explicitly detailed in the available literature, the general synthesis of the imidazo[1,2-a]pyridine core often involves the condensation of a 2-aminopyridine with an α-haloketone or an equivalent synthon. The aldehyde group of this compound could be transformed into a suitable functional group to facilitate such a cyclization.

One-pot multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide an efficient route to imidazo[1,2-a]pyridines by combining a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.comsemanticscholar.orgresearchgate.net This methodology could potentially incorporate this compound to generate diverse imidazo[1,2-a]pyridine scaffolds. The subsequent formation of a carboxamide at a specific position on the fused ring system would then lead to the desired products. nih.gov

Derivatization to Chalcone-like Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various flavonoids and other heterocyclic compounds. They are typically synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone in the presence of a base. wikipedia.orgorganic-chemistry.orgnih.govtcichemicals.com this compound can readily participate as the aromatic aldehyde component in this reaction.

The general reaction scheme involves the deprotonation of the α-carbon of an acetophenone by a base (e.g., NaOH or KOH) to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration to yield the corresponding chalcone derivative. By varying the substituted acetophenone, a library of chalcone-like derivatives with diverse substitution patterns can be synthesized. nih.gov

| Aldehyde | Ketone | Base | Product |

| This compound | Acetophenone | NaOH | (E)-1-phenyl-3-(6-(4-chlorophenoxy)pyridin-3-yl)prop-2-en-1-one |

| This compound | 4'-Methylacetophenone | KOH | (E)-3-(6-(4-chlorophenoxy)pyridin-3-yl)-1-(p-tolyl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | NaOH | (E)-3-(6-(4-chlorophenoxy)pyridin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | 4'-Chloroacetophenone | KOH | (E)-1-(4-chlorophenyl)-3-(6-(4-chlorophenoxy)pyridin-3-yl)prop-2-en-1-one |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netcaltech.edu The aldehyde functionality of this compound makes it an ideal candidate for participation in various MCRs. organic-chemistry.orgnih.gov

While specific MCRs involving this compound are not widely reported, its structural features suggest its applicability in several well-established MCRs. For example, in the Hantzsch dihydropyridine synthesis, an aldehyde is condensed with two equivalents of a β-ketoester and an ammonia source to form a dihydropyridine ring. pharmaguideline.com The use of this compound in such a reaction would lead to the formation of highly functionalized dihydropyridine derivatives bearing the 6-(4-chlorophenoxy)pyridyl moiety.

Another potential application is in the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. Furthermore, isocyanide-based MCRs like the Ugi and Passerini reactions, which involve an aldehyde, an amine, a carboxylic acid, and an isocyanide, could also utilize this compound to generate complex peptide-like structures. caltech.edu

Development of Ligand Precursors for Coordination Chemistry (excluding biological/catalytic activity itself)

The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms that can be introduced through reactions of the aldehyde group make this compound a valuable precursor for the synthesis of ligands for coordination chemistry. Schiff base ligands, formed by the condensation of an aldehyde with a primary amine, are particularly common in this field.

The reaction of this compound with various primary amines leads to the formation of Schiff base ligands containing the 6-(4-chlorophenoxy)pyridyl moiety. These ligands can then coordinate to a variety of metal ions through the imine nitrogen and the pyridine nitrogen, forming stable metal complexes. The electronic properties of the ligand and, consequently, the resulting metal complex can be fine-tuned by varying the substituent on the primary amine. For example, condensation with amino-phenols or other functionalized anilines can introduce additional donor atoms, leading to polydentate ligands.

| Aldehyde | Amine | Ligand Type | Potential Coordinating Atoms |

| This compound | Aniline | Bidentate Schiff base | Imine N, Pyridine N |

| This compound | 2-Aminophenol | Tridentate Schiff base | Imine N, Pyridine N, Phenolic O |

| This compound | Ethylenediamine (B42938) (1:2 ratio) | Tetradentate Schiff base | 2 x Imine N, 2 x Pyridine N |

Synthesis of Advanced Materials Intermediates (e.g., polymers, coatings, excluding material properties itself)

The reactivity of the aldehyde group in this compound allows for its incorporation into polymeric structures, making it a useful intermediate in the synthesis of advanced materials. While specific examples are not prevalent in the literature, the principles of polymer chemistry suggest several potential applications.

For instance, the aldehyde can undergo condensation polymerization with difunctional monomers such as diamines or diols to form polyimines (Schiff base polymers) or polyacetals, respectively. The incorporation of the bulky and polar 6-(4-chlorophenoxy)pyridine unit into the polymer backbone would be expected to influence the polymer's physical and chemical characteristics.

Furthermore, the aldehyde can be used to functionalize existing polymers. For example, polymers with pendant amine groups can be modified by reacting them with this compound to introduce the pyridyl moiety as a side chain. This functionalization can be used to alter the surface properties of materials or to introduce specific binding sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.